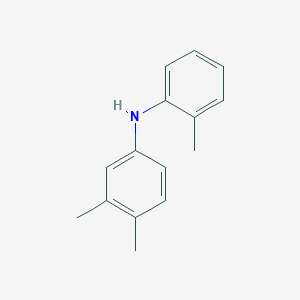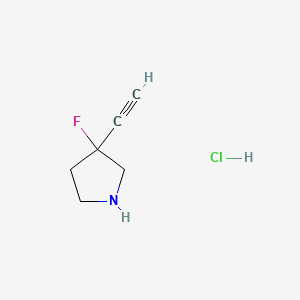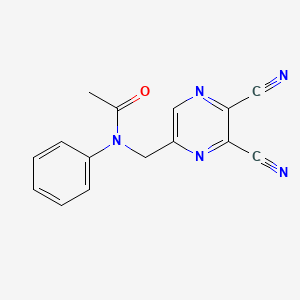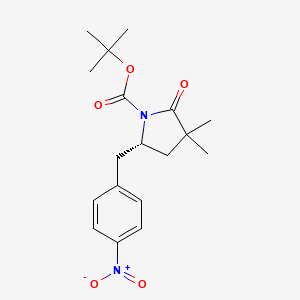![molecular formula C9H13BF3KO2 B12935247 Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of trifluoroborate adds to its chemical versatility, making it a valuable reagent in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with appropriate boron-containing reagents under controlled conditions. The process often requires the use of solvents like toluene and catalysts to facilitate the reaction. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The spirocyclic structure allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents like methanol, chloroform, and acetone are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate involves its interaction with molecular targets through its reactive functional groups. The trifluoroborate moiety can participate in coordination with metal centers, while the spirocyclic structure provides stability and rigidity to the molecule. These interactions can influence various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic structure but lacking the trifluoroborate group.
1,4-Cyclohexanedione Monoethylene Acetal: Another spirocyclic compound used in organic synthesis.
4,4-Difluorocyclohexanone: A compound with a similar boron-containing functional group
Uniqueness
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate stands out due to its combination of a spirocyclic framework and a trifluoroborate group. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C9H13BF3KO2 |
|---|---|
Molekulargewicht |
260.10 g/mol |
IUPAC-Name |
potassium;1,4-dioxaspiro[4.5]decan-8-ylidenemethyl(trifluoro)boranuide |
InChI |
InChI=1S/C9H13BF3O2.K/c11-10(12,13)7-8-1-3-9(4-2-8)14-5-6-15-9;/h7H,1-6H2;/q-1;+1 |
InChI-Schlüssel |
TUHSOWJUVUZVKI-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C=C1CCC2(CC1)OCCO2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935189.png)
![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)
![(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12935210.png)

![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide](/img/structure/B12935215.png)




![8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12935255.png)

![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
